REACTION_CXSMILES
|
[OH:1][C:2]1C=C(O)[CH:5]=[CH:4][C:3]=1[CH3:9].OS(O)(=O)=O.[CH2:15]([O:17][C:18](=[O:23])[CH2:19][C:20]([CH3:22])=O)[CH3:16]>>[CH3:22][C:20]1[C:5]2[C:15](=[CH:16][C:2]([OH:1])=[C:3]([CH3:9])[CH:4]=2)[O:17][C:18](=[O:23])[CH:19]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilling in an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
WASH
|
Details
|
washed several times with water up to neutrality of the washings
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(OC2=CC(=C(C=C12)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |